molecular formula C4H7NO2 B3144463 cis-4-Aminocrotonic acid CAS No. 55199-25-2

cis-4-Aminocrotonic acid

Cat. No.: B3144463
CAS No.: 55199-25-2
M. Wt: 101.10 g/mol
InChI Key: FMKJUUQOYOHLTF-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of GABA Receptor Classification and the Emergence of cis-4-Aminocrotonic acid as a Key Ligand

The journey to understanding the complex signaling of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), has been marked by the progressive classification of its receptors. nih.gov Initially, GABA receptors were broadly divided into two main classes: GABAA and GABAB receptors. wikipedia.orgnih.gov This classification was based on their pharmacological profiles. wikipedia.orgfrontiersin.org GABAA receptors are ionotropic, meaning they form an ion channel, and are sensitive to the antagonist bicuculline (B1666979). wikipedia.orgnih.gov In contrast, GABAB receptors are metabotropic, coupled to G-proteins, and are activated by the agonist baclofen (B1667701) but are insensitive to bicuculline. wikipedia.orgnih.govfrontiersin.org

The landscape of GABA receptor pharmacology began to shift with the investigation of conformationally restricted analogues of GABA. psu.edu These molecules, by virtue of their rigid structures, helped to probe the specific conformations that GABA adopts when binding to its various receptor sites. nih.gov Among these, This compound (also known as CACA) emerged as a pivotal tool. psu.edusemanticscholar.org

Early studies in the 1970s revealed that this compound exerted an inhibitory effect on the firing of spinal neurons. semanticscholar.org Crucially, this action was not blocked by the GABAA receptor antagonist bicuculline, nor by the glycine (B1666218) receptor antagonist strychnine. semanticscholar.org Furthermore, it did not interact with GABAB receptors. psu.edusemanticscholar.org This unique pharmacological profile suggested the existence of a novel GABA receptor subtype. semanticscholar.orgresearchgate.net The finding that this compound did not affect the binding of baclofen to cerebellar membranes led to the concept of a "GABAC" binding site, which was insensitive to both bicuculline and baclofen. semanticscholar.orgtocris.com

The subsequent cloning of ρ (rho) subunits from the retina, which could form functional, homomeric GABA-gated chloride channels, provided the molecular basis for this new receptor class. psu.edusemanticscholar.org These receptors, activated by this compound, were initially termed GABAC receptors. psu.eduresearchgate.net Although now officially classified as a subtype of GABAA receptors (GABAA-ρ), the discovery of this third class of GABA receptors, largely driven by the unique properties of this compound, significantly advanced our understanding of GABAergic neurotransmission. wikipedia.orgnews-medical.net this compound is now recognized as a partial agonist at these GABAA-ρ receptors. tocris.comwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-aminobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKJUUQOYOHLTF-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C\C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017433
Record name (2Z)-4-Amino-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55199-25-2
Record name (2Z)-4-Amino-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55199-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminoisocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055199252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-4-Amino-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOISOCROTONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B75NX3MA8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Derivative Development of Cis 4 Aminocrotonic Acid

Established Synthetic Pathways for cis-4-Aminocrotonic Acid

The synthesis of this compound has been approached through several distinct chemical routes. An early and notable method involved the partial hydrogenation of 4-aminotetrolic acid. semanticscholar.org This precursor, which contains a carbon-carbon triple bond, can be selectively reduced to form the cis-double bond, yielding CACA. semanticscholar.org An improved synthesis based on this approach was subsequently reported. semanticscholar.org

Another established pathway involves the use of a phthalimido protecting group. This method provides a convenient route to (Z)-4-aminocrotonic acid via crystalline phthalimido-protected intermediates, facilitating purification and handling. researchgate.net

A more general approach to aminocrotonic acid derivatives that can be adapted for CACA involves the allylic bromination of α,β-unsaturated acids using N-bromosuccinimide (NBS). publish.csiro.au The resulting bromo acid can then be aminated, typically using liquid ammonia, to introduce the required amino group. publish.csiro.au While this method can produce various substituted 4-aminobut-2-enoic acid derivatives, careful control of stereochemistry is required to favor the cis isomer. publish.csiro.au

Additionally, the synthesis can be achieved through the catalytic hydrogenation of nitro precursors, such as nitro-crotonic acid derivatives, followed by protonation.

Table 1: Summary of Synthetic Pathways for this compound

Precursor / Key Intermediate Key Reagents / Reaction Type Description References
4-Aminotetrolic Acid Partial Hydrogenation Selective reduction of a triple bond to a cis-double bond. semanticscholar.org
Phthalimido-protected intermediates Phthalimido protection/deprotection Convenient route via stable, crystalline intermediates. researchgate.net
α,β-Unsaturated Acids N-Bromosuccinimide (NBS), Liquid Ammonia Allylic bromination followed by amination. publish.csiro.au
Nitro-crotonic acid derivatives Catalytic Hydrogenation (e.g., Pd/C) Reduction of a nitro group to an amino group.

Synthesis and Characterization of Stereochemically Related Analogues and Derivatives

The unique, folded conformation of CACA has inspired the synthesis of various analogues designed to explore and refine its biological activity. These derivatives often seek to mimic or further constrain the molecule's three-dimensional shape.

Cyclopropane (B1198618) Analogues (e.g., (+)-CAMP)

A significant class of CACA analogues is based on the replacement of the cis-double bond with a cyclopropane ring. semanticscholar.org This substitution maintains the rigid, folded structure inherent to CACA while introducing different stereochemical and electronic properties. semanticscholar.org

The most prominent example is (+)-cis-2-(aminomethyl)cyclopropanecarboxylic acid ((+)-CAMP). semanticscholar.orgacs.org This compound, systematically named (1S,2R)-2-(aminomethyl)cyclopropanecarboxylic acid, is a selective full agonist for GABA-C receptors and is inactive at GABA-A receptors. semanticscholar.org The synthesis of these cyclopropane analogues provides conformationally restricted tools that help differentiate between GABA receptor subtypes. nih.gov Interestingly, the enantiomer, (-)-CAMP, acts as a weak antagonist, highlighting the strict stereochemical requirements for receptor interaction. nih.gov

Other Substituted Analogues of Aminocrotonic Acid

Research has extended to a variety of other substitutions on the aminocrotonic acid backbone to probe structure-activity relationships.

Methylated Analogues: The synthesis of 2-methyl analogues of 4-aminocrotonic acid has been reported. researchgate.net These compounds are prepared using a general synthesis involving allylic bromination followed by amination. publish.csiro.au The introduction of a methyl group at the C2 position is tolerated at GABA-C receptors and helps to define the spatial constraints of the receptor's binding pocket. researchgate.net

Heterocyclic Analogues: More complex derivatives have been created by incorporating the aminocrotonic acid structure into heterocyclic systems. A notable example is the synthesis of polyfunctional hexahydropyrrolo[3,4-b]pyrroles. mdpi.comnih.gov This is achieved through a Hantzsch-type domino reaction, which involves the highly chemo- and stereoselective cyclization of N-arylbromomaleimides with aminocrotonic acid esters. mdpi.comnih.gov This approach builds a complex bicyclic structure from the aminocrotonate backbone. Other synthetic strategies employ aminocrotonates in condensation reactions to form substituted pyridines and pyrimidines. google.comresearchgate.netgoogle.com

Other Analogues: A range of other substituted analogues has been developed, including those with phenyl substitutions, such as (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids, which are conformationally restricted analogues of baclofen (B1667701). researchgate.net Additionally, imidazole-4-acetic acid analogues have been synthesized and studied in comparison to CACA for their activity at GABA receptors. acs.orgacs.org

Table 2: Selected Analogues and Derivatives of Aminocrotonic Acid

Analogue Class Example Compound(s) Key Synthetic Feature References
Cyclopropane Analogues (+)-CAMP Replacement of double bond with a cyclopropane ring. semanticscholar.orgnih.gov
Methylated Analogues 2-Methyl-4-aminocrotonic acid Introduction of a methyl group on the backbone. publish.csiro.auresearchgate.net
Heterocyclic Analogues Polyhydrogenated pyrrolo[3,4-b]pyrroles Domino reaction of aminocrotonic acid esters with bromomaleimides. mdpi.comnih.gov
Phenyl-Substituted Analogues (Z)-4-Amino-3-(4-chlorophenyl)but-2-enoic acid Synthesis from 4-chloroacetophenone. researchgate.net
Imidazole-based Analogues 5-Substituted Imidazole-4-acetic acids Compared with CACA for GABA receptor activity. acs.orgacs.org

Molecular Pharmacology and Receptor Interaction Dynamics of Cis 4 Aminocrotonic Acid

Selective Agonism at GABA-C Receptors

cis-4-Aminocrotonic acid (CACA) is a conformationally restricted analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA). frontiersin.orgnih.govclinpgx.org Its rigid structure, conferred by the cis-double bond, is believed to contribute to its distinct pharmacological profile, most notably its selective agonist activity at GABA-C receptors. frontiersin.orgmdpi.comnih.gov GABA-C receptors, a subclass of ionotropic GABA receptors, are ligand-gated chloride channels. nih.govwikipedia.org The activation of these receptors by an agonist leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and a reduction in its excitability. wikipedia.orgphysoc.org

CACA was one of the first compounds identified as a selective agonist for GABA-C receptors. nih.govnih.gov This selectivity has made it a valuable pharmacological tool for differentiating GABA-C receptors from the more extensively studied GABA-A and GABA-B receptors. researchgate.netfrontiersin.org Studies have demonstrated that CACA can effectively activate GABA-C receptors, leading to the characteristic sustained responses with slow onset and offset kinetics that are a hallmark of this receptor subtype. nih.gov The selective activation of GABA-C receptors by CACA has been observed in various preparations, including those from the vertebrate retina and superior colliculus, where these receptors are prominently expressed. nih.govnih.gov

Distinction from GABA-A and GABA-B Receptor Activation

A key feature of this compound's pharmacological profile is its pronounced selectivity for GABA-C receptors over GABA-A and GABA-B receptors. nih.govresearchgate.net GABA-A receptors, which are also ligand-gated chloride channels, are typically sensitive to the antagonist bicuculline (B1666979) and are modulated by benzodiazepines and barbiturates. frontiersin.org In contrast, GABA-C receptors are insensitive to bicuculline and are not modulated by these agents. nih.govresearchgate.net Research has shown that CACA selectively activates these bicuculline-insensitive GABA-C receptors. frontiersin.orgnih.gov

Furthermore, CACA does not exhibit significant activity at GABA-B receptors. nih.govresearchgate.net GABA-B receptors are metabotropic G-protein coupled receptors that mediate their inhibitory effects through second messenger systems. They are selectively activated by the agonist baclofen (B1667701), and CACA has been shown to be inactive at these baclofen-sensitive sites. nih.govnih.gov This lack of interaction with both GABA-A and GABA-B receptors underscores the specificity of CACA for the GABA-C receptor subtype. researchgate.net This selectivity is crucial for its use in experimental settings to isolate and study the physiological and pharmacological roles of GABA-C receptors.

Characterization as a Partial Agonist

While this compound is a selective agonist at GABA-C receptors, it is more accurately characterized as a partial agonist. mdpi.comnih.govresearchgate.net A partial agonist is a substance that binds to and activates a receptor, but elicits a submaximal response compared to a full agonist. Even at saturating concentrations, a partial agonist cannot produce the same maximal effect as a full agonist.

Studies comparing the effects of CACA to the endogenous full agonist GABA have demonstrated that CACA produces a smaller maximal response at GABA-C receptors. researchgate.net This indicates that while CACA can effectively bind to and activate the receptor, it does so with lower efficacy than GABA. researchgate.net The partial agonist nature of CACA is an important aspect of its pharmacology, as it can be used to modulate GABA-C receptor activity in a more controlled manner than a full agonist. This property, combined with its selectivity, makes CACA a valuable tool for investigating the structure-function relationship of GABA-C receptors. frontiersin.org

Subunit Selectivity and Ligand Efficacy within GABA-C Receptors (e.g., ρ1, ρ2, ρ3)

GABA-C receptors are formed by the assembly of ρ (rho) subunits, with three subtypes identified in humans: ρ1, ρ2, and ρ3. nih.gov These subunits can form homomeric (composed of a single type of subunit) or heteromeric (composed of different subunit types) receptors, leading to a diversity of GABA-C receptor subtypes with potentially distinct pharmacological properties.

Research into the interaction of this compound with different ρ subunits has revealed some degree of subunit selectivity. While CACA is a potent and selective partial agonist at GABA-C receptors in general, its efficacy and potency can vary depending on the specific subunit composition of the receptor. nih.gov For instance, studies on recombinant human ρ1 homomeric GABA-C receptors have been instrumental in characterizing the agonist properties of CACA. researchgate.net

The subtle differences in the amino acid sequences of the ρ1, ρ2, and ρ3 subunits can influence ligand binding and receptor activation. nih.gov While detailed comparative studies of CACA's activity across all possible homomeric and heteromeric combinations of ρ subunits are ongoing, the existing data suggest that the pharmacological effects of CACA are not uniform across all GABA-C receptor isoforms. This subunit selectivity is an active area of research, as it could lead to the development of even more specific pharmacological tools to target distinct populations of GABA-C receptors in the central nervous system.

Ligand Binding Studies and Apparent Affinities

Ligand binding studies are essential for quantifying the interaction between a compound and its receptor. These studies have been employed to determine the apparent affinity of this compound for GABA-C receptors. One common method involves radioligand binding assays, where a radioactively labeled compound that binds to the receptor of interest is displaced by an unlabeled ligand, such as CACA.

While [3H]GABA is a commonly used radioligand for studying GABA receptors, the use of [3H]this compound has also been reported, although the radioligand is not commercially available. Such studies allow for the determination of the inhibitory constant (Ki), which reflects the affinity of the unlabeled ligand for the receptor.

It is important to note that due to the widespread presence of different GABA receptor subtypes in brain tissue, care must be taken in ligand binding assays to ensure that the observed binding is specific to the receptor of interest. By using specific experimental conditions and tissues enriched in GABA-C receptors, such as the cerebellum, researchers can more accurately assess the binding characteristics of compounds like CACA at these receptors.

Allosteric Modulation of GABA-C Receptors by Exogenous Compounds in the Presence of this compound

Allosteric modulators are compounds that bind to a site on a receptor that is distinct from the agonist binding site. These modulators can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the effect of the agonist. While the allosteric modulation of GABA-A receptors by compounds such as benzodiazepines and barbiturates is well-established, the allosteric modulation of GABA-C receptors is less extensively characterized, particularly in the presence of this compound. frontiersin.org

However, several classes of compounds have been identified as allosteric modulators of GABA receptors, and some of these may also affect GABA-C receptor function. For instance, neurosteroids have been shown to be allosteric modulators of ionotropic GABA receptors. mdpi.comnih.gov Additionally, the divalent cation zinc has been demonstrated to modulate GABA-A receptor function, acting as a non-competitive inhibitor. There is also evidence that zinc can modulate GABAergic transmission through interactions with GABA transporters. nih.govclinpgx.org

The anticonvulsant drug loreclezole (B39811) is another example of a compound that acts as a positive allosteric modulator of GABA-A receptors, with a degree of subunit selectivity. nih.gov While the primary focus of research on these modulators has been on GABA-A receptors, their potential effects on GABA-C receptors, especially when activated by the selective agonist CACA, represent an important area for further investigation. Understanding how these exogenous compounds modulate CACA-activated GABA-C receptors could provide valuable insights into the structure and function of these receptors and may open new avenues for therapeutic intervention.

Comparative Pharmacology with trans-4-Aminocrotonic Acid (TACA) at GABA Receptor Subtypes

A comparative analysis of the pharmacological properties of this compound (CACA) and its geometric isomer, trans-4-aminocrotonic acid (TACA), highlights the structural determinants of their receptor selectivity. While both are conformationally restricted analogues of GABA, their different spatial arrangements lead to distinct interactions with GABA receptor subtypes. frontiersin.orgnih.gov

TACA is a potent agonist at both GABA-A and GABA-C receptors. In contrast, CACA is a more selective partial agonist for GABA-C receptors and does not significantly bind to GABA-A or GABA-B receptors. researchgate.net This difference in selectivity is thought to arise from the folded conformation of CACA, which is preferred by GABA-C receptors, whereas the more extended conformation of TACA allows it to activate both GABA-A and GABA-C receptors. frontiersin.org

The differential activity of CACA and TACA has been instrumental in defining the pharmacophores of GABA-A and GABA-C receptors. frontiersin.org The ability of TACA to inhibit GABA uptake, a property not strongly shared by CACA, further distinguishes the pharmacological profiles of these two isomers.

Below is a data table summarizing the comparative pharmacology of CACA and TACA.

FeatureThis compound (CACA)trans-4-Aminocrotonic Acid (TACA)
GABA-A Receptor Activity NegligibleAgonist
GABA-B Receptor Activity NegligibleNegligible
GABA-C Receptor Activity Selective Partial AgonistPotent Agonist
GABA Uptake Inhibition WeakPotent Inhibitor
Preferred Conformation FoldedExtended

Molecular Structure-Activity Relationship (SAR) Investigations

The unique pharmacological profile of this compound (CACA) as a selective GABAC receptor agonist has prompted extensive structure-activity relationship (SAR) investigations to elucidate the structural determinants of its activity and to develop novel GABAC receptor ligands. These studies have systematically explored the impact of molecular modifications at various positions of the CACA scaffold and related GABA analogs on receptor binding and functional activity.

A pivotal aspect of CACA's selectivity is its folded conformation, which is a conformationally restricted form of the neurotransmitter GABA. researchgate.net This specific spatial arrangement is crucial for its interaction with the GABAC receptor, distinguishing it from its trans-isomer, trans-4-aminocrotonic acid (TACA), which adopts a more extended conformation and exhibits activity at both GABAA and GABAC receptors. researchgate.netnih.gov

Research into the SAR of CACA and its analogs has revealed that the GABAC receptor has stringent structural requirements for ligand binding and activation. Modifications to the core structure of GABA and its unsaturated analogs have demonstrated that substitutions at the C2 position are generally tolerated, whereas alterations at the C3, C4, and nitrogen positions often lead to a significant decrease or complete loss of activity. nih.govmerckmillipore.com

For instance, the introduction of a methyl or a halo group at the C2 position of GABA or TACA can be accommodated by the GABAC receptor. nih.govmerckmillipore.com However, these substitutions can dramatically alter the pharmacological properties of the molecule. A striking example is the conversion of an agonist into an antagonist through a subtle structural change. While trans-4-amino-2-fluorobut-2-enoic acid acts as a potent agonist at GABAC receptors, the substitution of the fluorine with a methyl group, yielding trans-4-amino-2-methylbut-2-enoic acid, results in a moderately potent antagonist. nih.gov

The following tables summarize the pharmacological activity of various GABA and TACA analogs at the human ρ1 subunit of GABAC receptors, providing insights into the SAR of compounds structurally related to this compound.

Table 1: Agonist and Partial Agonist Activity of GABA Analogs at GABAC Receptors

CompoundK D (μM)Intrinsic Activity (% of GABA max response)
Homohypotaurine4.5969%
4-Amino-2-methylenebutanoic acid1824.4%
4-Amino-2-methylbutanoic acid18912.1%
4-Amino-2-chlorobutanoic acid2855.2%
Data sourced from electrophysiological recordings from Xenopus oocytes expressing the human ρ1 subunit of GABAC receptors. nih.govmerckmillipore.com

Table 2: Antagonist and Agonist Activity of TACA Analogs at GABAC Receptors

CompoundActivity TypeK D (μM)IC 50 (μM)K B (μM)
trans-4-Amino-2-fluorobut-2-enoic acidPotent Agonist2.43--
trans-4-Amino-2-methylbut-2-enoic acidModerate Antagonist-31.045.5
Data sourced from electrophysiological recordings from Xenopus oocytes expressing the human ρ1 subunit of GABAC receptors. nih.govmerckmillipore.com

These findings underscore the sensitivity of the GABAC receptor to the stereochemistry and substitution pattern of its ligands. The dramatic loss of activity observed with substitutions at the C3, C4, and nitrogen positions of GABA and TACA analogs suggests that these regions are critical for proper orientation and interaction within the receptor's binding pocket. nih.govmerckmillipore.com Molecular modeling studies have complemented these experimental findings, indicating that the agonist and competitive antagonist binding site of the GABAC receptor may be smaller and more constrained than those of GABAA and GABAB receptors, favoring compounds that can adopt relatively flat conformations. merckmillipore.com

Cellular and Systems Neurobiology of Cis 4 Aminocrotonic Acid

Effects on Neuronal Excitability and Firing Activity

Cis-4-Aminocrotonic acid, also known as CACA, is a conformationally restricted analogue of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Its semi-rigid structure allows for the selective activation of a specific subclass of GABA receptors, making it a valuable tool in neurobiological research. The effects of CACA on the electrical behavior of neurons vary across different regions of the central nervous system, reflecting the diverse distribution and functional roles of its target receptors.

The direct impact of this compound on the firing activity and excitability of spinal neurons has not been extensively documented in readily available scientific literature. The spinal cord contains a complex network of inhibitory interneurons that utilize GABA to modulate motor output and sensory input. e-neurospine.org This GABAergic system is crucial for preventing hyperexcitability that can lead to conditions like spasticity and neuropathic pain. e-neurospine.orgnih.gov While the general importance of GABAergic inhibition in the spinal cord is well-established, specific studies detailing the electrophysiological response of spinal neurons—such as changes in action potential frequency or membrane potential—to the application of this compound are sparse. General GABAergic agonists are known to influence spinal neuron excitability, but the specific contribution of the GABAC receptors targeted by CACA remains an area requiring further investigation.

In the hippocampus, a brain region critical for learning and memory, this compound has been shown to suppress postsynaptic excitability. This effect is mediated by the activation of GABAC receptors. Studies have demonstrated that application of CACA leads to an increase in the membrane conductance of hippocampal neurons in the CA1 area. This increased conductance, or "shunting" effect, makes it more difficult for the neuron to reach the threshold for firing an action potential in response to excitatory inputs. While direct measurements of firing rates are not always specified, the observed suppression of postsynaptic potentials and increased membrane conductance strongly imply a reduction in the firing activity of hippocampal neurons. The effects of CACA in the hippocampus are not blocked by the GABAA receptor antagonist bicuculline (B1666979), highlighting the specific involvement of GABAC receptors.

The influence of this compound extends to other neuronal populations, with notable findings in the cerebellum. In adult rat cerebellar granule cells, CACA has been observed to evoke electrical currents. However, detailed pharmacological analysis revealed that these currents are not mediated by GABAC receptors. Instead, they are blocked by the GABAA receptor antagonist bicuculline and are insensitive to the GABAC receptor antagonist TPMPA. nih.gov Further investigation indicated that CACA activates a specific subtype of GABAA receptors containing the alpha 6 subunit in these cells. nih.gov This finding is significant as it demonstrates that CACA is not exclusively selective for GABAC receptors and can interact with certain GABAA receptor isoforms, a crucial consideration for interpreting experimental results.

Modulation of Chloride Channel Conductance

The primary mechanism of action for this compound involves the direct modulation of chloride ion channels. It acts as a selective partial agonist at GABAC receptors, which are a distinct class of ionotropic GABA receptors. These receptors are essentially ligand-gated chloride channels.

Upon binding to the GABAC receptor, this compound induces a conformational change in the receptor protein, causing the integral chloride channel to open. This opening allows for the influx of chloride ions (Cl-) into the neuron, driven by the electrochemical gradient. The influx of negatively charged chloride ions leads to hyperpolarization or stabilization of the membrane potential near the resting potential, making the neuron less likely to fire an action potential. This induced chloride conductance is the fundamental biophysical event underlying the inhibitory effects of CACA on neuronal excitability. The single-channel conductance of GABAC receptor channels is noted to be relatively small compared to many GABAA receptor channels.

Influence on Synaptic and Extrasynaptic Receptor Function

This compound has been instrumental in differentiating the functional roles of synaptic and extrasynaptic GABA receptors. GABAC receptors, the principal targets of CACA, are often found at extrasynaptic locations on the neuronal membrane, away from the direct apposition of a presynaptic terminal.

This extrasynaptic localization suggests that they are activated by "spillover" of GABA from the synaptic cleft, particularly during periods of high-frequency neuronal activity that lead to a transient increase in the ambient GABA concentration. By activating these high-affinity extrasynaptic receptors, CACA can induce a form of tonic (persistent) inhibition, as opposed to the fast, transient (phasic) inhibition mediated by synaptic GABAA receptors.

Research Findings on the Effects of this compound

Interactive Table 1: Effects on Neuronal Excitability

Cell Type Primary Effect Receptor Target Resulting Action
Hippocampal Neurons (CA1) Suppression of postsynaptic potentials GABAC Reduced excitability
Superior Colliculus Neurons Membrane hyperpolarization (~3 mV) nih.gov GABAC Inhibition of firing activity nih.gov
Cerebellar Granule Cells Evokes membrane current nih.gov GABAA (α6 subunit-containing) nih.gov GABAA-mediated inhibition nih.gov

Interactive Table 2: Receptor and Channel Modulation

Parameter Observation Implication
Receptor Specificity Selective partial agonist at GABAC receptors Tool for isolating GABAC function
Ion Channel Modulated Ligand-gated Chloride (Cl-) channel Mediates inhibitory neurotransmission
Receptor Location Predominantly extrasynaptic Role in tonic inhibition and response to GABA spillover
Conductance Induces Cl- influx Hyperpolarization/Shunting inhibition

Mechanisms of GABA-Stimulated Cell Motility in Embryonic Cortical Neurons

The migration of embryonic cortical neurons is a fundamental process in the development of the cerebral cortex. Gamma-aminobutyric acid (GABA), traditionally known as the primary inhibitory neurotransmitter in the adult central nervous system, plays a crucial excitatory role during early development, influencing neuronal proliferation, differentiation, and migration. The GABA analogue, this compound, has been instrumental in elucidating the mechanisms by which GABAergic signaling guides the motility of these developing neurons.

Chemotactic and Chemokinetic Responses

In the developing cortex, GABA can act as a chemoattractant, guiding neurons from their birthplace in the ventricular zone to their final destination in the cortical plate. Research has demonstrated that GABA's influence on neuronal migration is concentration-dependent, eliciting both chemotactic (directional movement along a chemical gradient) and chemokinetic (random, non-directional movement) responses.

Studies utilizing in vitro models of embryonic rat cortical cell migration have shown that femtomolar concentrations of GABA primarily stimulate chemotaxis, while micromolar concentrations predominantly initiate chemokinesis. researchgate.netscilit.com this compound, a selective agonist for GABA-C receptors (now classified as a subtype of GABA-A receptors, specifically GABA-A-rho), has been shown to mimic these effects. researchgate.netscilit.com This suggests that activation of GABA-A-rho receptors is a key component in mediating the motile responses of embryonic cortical neurons to GABA.

The chemotactic response to low concentrations of GABA appears to involve all three major classes of GABA receptors: GABA-A, GABA-B, and GABA-C (GABA-A-rho). researchgate.netscilit.com In contrast, the chemokinetic response to higher, micromolar concentrations of GABA is primarily mediated by GABA-B and GABA-C (GABA-A-rho) receptors. researchgate.netscilit.com This differential receptor involvement highlights the complexity of GABAergic signaling in orchestrating neuronal migration.

Intracellular Calcium-Dependent Signaling Pathways

The motile responses of embryonic cortical neurons to GABA, and by extension to this compound, are critically dependent on intracellular calcium signaling. researchgate.netscilit.com The activation of GABA receptors leads to an increase in intracellular calcium concentration ([Ca2+]i), which serves as a crucial second messenger in initiating the cellular machinery required for cell movement.

Experimental evidence has shown that loading embryonic cortical cells with a calcium-chelating agent blocks GABA-induced motility, confirming the essential role of intracellular calcium. researchgate.netscilit.com Furthermore, both femtomolar and micromolar concentrations of GABA have been observed to evoke increases in [Ca2+]i in these cells. researchgate.netscilit.com

The influx of extracellular calcium is a primary source for this rise in [Ca2+]i. In immature neurons, GABA-A receptor activation leads to membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs), allowing calcium to enter the cell. This is in contrast to mature neurons where GABA-A receptor activation typically leads to hyperpolarization. This depolarizing action of GABA in embryonic neurons is due to a higher intracellular chloride concentration, maintained by the differential expression of chloride transporters.

Once intracellular calcium levels rise, a cascade of downstream signaling events is initiated. While the precise pathways are still under extensive investigation, it is understood that calcium binds to and activates various calcium-dependent proteins, such as calmodulin. These proteins, in turn, can modulate the activity of protein kinases and phosphatases, which then phosphorylate or dephosphorylate target proteins, including cytoskeletal components. The dynamic regulation of the cytoskeleton is ultimately what drives the changes in cell shape and movement required for migration.

Interactions with GABA Transport Systems

The precise control of extracellular GABA levels is critical for its role in neuronal development. GABA transporters (GATs) are a family of plasma membrane proteins responsible for the reuptake of GABA from the extracellular space, thereby terminating its signaling. There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.

This compound has been investigated for its interaction with these transport systems. Studies have shown that it is a relatively weak inhibitor of GABA uptake. In primary cultures of neocortical neurons, the cis-isomer of 4-aminocrotonic acid produced only a 25% inhibition of [3H]GABA uptake at the highest concentration tested, in stark contrast to its trans-isomer, which completely inhibited uptake. This suggests a significant stereoselectivity in the interaction with GABA transporters.

Studies in in Vitro and Animal Models Excluding Human Clinical Data

Retinal Function and Myopia Development in Animal Models

The role of the inhibitory neurotransmitter GABA in regulating eye growth and refractive development has been a subject of extensive research, with particular interest in the involvement of its different receptor subtypes. In animal models of myopia, particularly in chicks, the application of GABAergic agents has demonstrated a clear influence on the development of refractive errors.

cis-4-Aminocrotonic acid, a selective agonist for the GABAC receptor (now more commonly referred to as the GABAA-rho receptor), has been instrumental in elucidating the specific role of this receptor subtype in ocular development. Studies in chick models of form-deprivation myopia have shown that intravitreal injections of CACA can alter the eye's refractive state. Specifically, GABAC receptor agonists have been observed to modify the myopic refraction in goggled eyes, a response not seen with GABAA receptor agonists nih.govnih.gov.

The following table summarizes the observed effects of various GABA receptor agents on form-deprivation myopia in chick models:

Agent ClassSpecific AgentEffect on Myopic RefractionEffect on Axial ElongationEffect on Equatorial Expansion
GABAC Agonist This compoundAlteredNot statistically significantNot statistically significant
GABAA Antagonist Bicuculline (B1666979)InhibitedInhibitedGreater inhibition
GABAC Antagonist TPMPAInhibitedInhibitedInhibited
GABAB Antagonist CGP46381Slowed developmentInhibitedLess effective inhibition

Antinociceptive Effects in Peripheral Systems

The GABAergic system is known to play a crucial role in the modulation of pain perception, both centrally and peripherally. While the antinociceptive properties of various GABA receptor agonists have been explored, specific research on the peripheral effects of this compound is less extensive. However, the general understanding of GABAergic mechanisms in pain provides a framework for its potential role.

GABAergic neurons and receptors are distributed throughout the peripheral nervous system, including in sensory ganglia. The activation of GABA receptors can modulate the transmission of nociceptive signals from the periphery to the central nervous system. Studies on other GABA agonists have demonstrated their ability to produce antinociceptive effects in various animal models of pain explorationpub.com. These effects are often mediated by the inhibition of neurotransmitter release from primary afferent fibers and the hyperpolarization of dorsal horn neurons. Given that CACA is a selective GABAC receptor agonist, its potential antinociceptive effects would be mediated through the activation of these specific receptors in the peripheral nervous system.

Neurophysiological Basis of Predator-Induced Morphology (e.g., Daphnia pulex)

A fascinating example of phenotypic plasticity is the development of morphological defenses in response to predator cues, as seen in the water flea, Daphnia pulex. In the presence of kairomones from the phantom midge larva, Chaoborus, juvenile Daphnia develop neckteeth, which serve as a protective mechanism. The neurophysiological underpinnings of this developmental switch have been investigated using various pharmacological agents, including this compound.

Research has aimed to determine the role of neurotransmitter systems in regulating these inducible defenses. A study focusing on excitatory cholinergic and inhibitory GABA-mediated transmission found that chemicals that stimulate or enhance the effects of GABA, such as diazepam, muscimol, and this compound, suppressed the development of Chaoborus-induced neckteeth in D. pulex dntb.gov.ua. Conversely, antagonists of GABA action, like picrotoxin (B1677862) and bicuculline, enhanced the development of these defensive structures. These findings suggest that the GABAergic system plays an inhibitory role in the neurosecretory pathways that control the hormonal release necessary for neckteeth formation dntb.gov.ua.

Broader Implications in Nervous System Function in Animal Models

The influence of this compound and the GABAC receptors it selectively targets extends beyond the specific examples above, with potential implications for a range of nervous system functions.

The GABAergic system is intricately involved in cognitive processes, including learning and memory. Research in young chicks has suggested that GABAC receptors play a role in the formation of short-term memory. Studies have shown that the effects of GABA on memory can be either inhibitory or enhancing, depending on the concentration and the specific receptor subtype activated nih.gov. While direct studies on the effects of this compound on memory and learning in rodent models are not extensively documented in the available literature, the known distribution of GABAC receptors in brain regions associated with cognition, such as the hippocampus, suggests a potential role.

The regulation of sleep and wakefulness is a complex process involving multiple neurotransmitter systems, with the GABAergic system playing a primary inhibitory role. The activation of GABAA receptors is well-established to promote sleep. More recent investigations have begun to explore the role of GABAC receptors in this process. Studies using specific GABAC receptor antagonists have shown an increase in wakefulness at the expense of both slow-wave and paradoxical sleep dntb.gov.ua. This suggests that the activation of GABAC receptors, for which CACA is a selective agonist, may contribute to the promotion of sleep. However, specific studies detailing the effects of this compound on the sleep-waking cycle in animal models are needed to confirm this hypothesis.

The GABAergic system also exerts a modulatory influence on the endocrine system, particularly on the secretion of hormones from the anterior pituitary. Research in rats has shown that GABA can influence the release of several hormones, including prolactin, growth hormone, and thyroid-stimulating hormone nih.gov. These effects are primarily mediated through actions within the hypothalamus. While there is a lack of specific studies investigating the direct effects of this compound on hormone secretion, the presence of GABAC receptors in neuroendocrine pathways suggests that this compound could potentially influence hormonal regulation.

Future Research Directions and Open Questions in Cis 4 Aminocrotonic Acid Research

Elucidation of Detailed Binding Conformations and Receptor-Ligand Dynamics

A foundational observation in the field is that cis-4-Aminocrotonic acid's structure represents a "folded" conformation of GABA, which is preferentially recognized by GABA-C receptors, whereas more extended GABA conformations are active at GABA-A receptors. nih.govresearchgate.net This has been a critical insight into the structural basis of receptor selectivity. However, the precise molecular interactions and dynamic changes that occur upon binding remain largely unresolved.

Future research should prioritize high-resolution structural studies, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, of this compound bound to homomeric and heteromeric ρ receptors. These studies would illuminate the specific amino acid residues within the orthosteric binding site that engage with the ligand. drugbank.comresearchgate.net Understanding these contact points is crucial for explaining its agonist properties.

Furthermore, computational approaches like molecular dynamics simulations can complement structural data by modeling the entire process of ligand binding, channel gating, and ion permeation. Such simulations could reveal the transitional states of the receptor as it moves from a closed to an open conformation, providing a four-dimensional view of receptor-ligand dynamics. Key open questions include:

Which specific residues in the ρ subunit binding pocket account for the selective recognition of the folded conformation of GABA analogues like this compound?

How does the binding of this compound translate into the characteristically slow onset and sustained channel opening of GABA-C receptors compared to the rapid, transient activation of typical GABA-A receptors? wikipedia.org

What are the conformational differences in the binding pocket between ρ1, ρ2, and ρ3 subunits that underlie observed variations in ligand potency?

Discovery and Development of Novel Ligands with Enhanced Selectivity and Efficacy

While this compound is a selective agonist for GABA-C receptors over GABA-A and GABA-B receptors, the development of new chemical entities with even greater selectivity and varied efficacy (from partial agonists to antagonists) is a critical goal. researchgate.net The existing pharmacopoeia for GABA-C receptors is limited, and many compounds lack the ability to cross the blood-brain barrier, restricting their therapeutic potential. nih.gov

Structure-activity relationship (SAR) studies have been pivotal, leading to the development of antagonists such as (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) and conformationally restricted phosphinic acid analogues like cis- and trans-3-ACPMPA. wikipedia.orgnih.gov These compounds have been instrumental in probing the function of GABA-C receptors in physiological processes like vision and memory. nih.govresearchgate.net

Future research should build on these foundations by:

Synthesizing and screening novel analogues of this compound with modifications at various positions to explore the chemical space for GABA-C receptor modulation. exlibrisgroup.com

Developing ligands that can differentiate not only between GABA-C and other GABA receptors but also among the different ρ subunit compositions (e.g., ρ1 vs. ρ2 homomers). drugbank.com

Designing compounds with improved pharmacokinetic properties, particularly blood-brain barrier permeability, to enable systemic administration for studying central nervous system functions. nih.gov

The table below summarizes the activity of key selective ligands developed for GABA-C receptors, highlighting the need for further diversification.

LigandTypeReceptor SelectivityKey Finding
This compound (CACA) Selective AgonistActivates GABA-C receptors; does not bind to GABA-A or GABA-B. researchgate.netKey tool for defining GABA-C pharmacology; mimics a folded conformation of GABA. nih.govresearchgate.net
(+)-CAMP Selective AgonistActivates GABA-C receptors. wikipedia.org(cis-2-aminomethylcyclopropane-carboxylic acid) A conformationally restricted analogue used to characterize GABA-C receptors.
TPMPA Selective AntagonistBlocks ρ1 GABA-C receptors with >100-fold selectivity over GABA-A receptors. wikipedia.orgresearchgate.netA widely used pharmacological tool to inhibit GABA-C receptor function.
(3-aminopropyl)-n-butylphosphinic acid (SGS742) AntagonistActs as an antagonist at both GABA-B and GABA-C receptors. researchgate.netIts dual activity prompted the development of more selective analogues.
cis-3-ACPBPA Selective AntagonistPotent and selective antagonist at ρ1 GABA-C receptors. researchgate.netA cyclopentane (B165970) analogue developed to enhance cognitive activity.

Deeper Understanding of Functional Differences Among GABA-C Receptor Subunits

The GABA-C receptor family consists of three subunits in humans: ρ1, ρ2, and ρ3. wikipedia.org These subunits can form homomeric pentamers or potentially co-assemble into heteromeric receptors. guidetopharmacology.orgsigmaaldrich.com While there is a high degree of sequence similarity between them, subtle differences exist that can be exploited by selective ligands. nih.govresearchgate.net For example, the antagonist TPMPA is more potent at ρ1 than ρ2 receptors, whereas the related compound P4MPA shows the opposite preference. researchgate.net

However, a comprehensive understanding of the functional distinctions conferred by each subunit is lacking. nih.gov Research is needed to clarify how subunit composition affects the receptor's biophysical and pharmacological properties. Key unanswered questions include:

What are the kinetics (activation, deactivation, desensitization) of homomeric ρ2 and ρ3 receptors, which have been studied far less than ρ1? nih.gov

Do heteromeric receptors (e.g., ρ1/ρ2) form in vivo, and if so, what are their functional characteristics compared to homomeric receptors? Studies in developing mouse retina suggest that receptor composition changes over time, with ρ1 expression preceding ρ2. nih.gov

How does the expression of different ρ subunits vary across different brain regions and cell types, and what are the physiological consequences of this diversity? nih.gov

Characterization of Endogenous Ligands and Modulators for GABA-C Receptors

While GABA is the primary endogenous agonist for all its receptors, the existence of other endogenous molecules that may selectively bind to or modulate GABA-C receptors remains an open and intriguing question. The unique pharmacology of these receptors suggests they could be targets for specific regulatory molecules beyond GABA itself.

The search for such molecules represents a significant challenge but also a great opportunity. Future research could involve:

Screening brain and retinal tissue extracts against cells expressing only ρ subunits to identify novel agonistic, antagonistic, or modulatory activity.

Investigating whether known neuromodulators, such as neurosteroids or trace amines, have unappreciated effects on GABA-C receptor function. While many neurosteroids that modulate GABA-A receptors are inactive at GABA-C receptors, the possibility of selective modulators cannot be ruled out. wikipedia.orgsigmaaldrich.com

Exploring the potential role of metabolites or other small molecules that are structurally related to GABA as candidate endogenous ligands.

The discovery of a selective endogenous modulator for GABA-C receptors would be a major breakthrough, providing new insights into the physiological regulation of this system and potentially new targets for therapeutic intervention.

Exploration of this compound's Influence on Underexplored Biochemical Pathways

Current research on this compound is overwhelmingly focused on its interaction with GABA-C receptors. researchgate.netnih.gov Its effects on other biochemical pathways are virtually unknown. As a structural analogue of GABA, a key neurotransmitter and metabolic intermediate, it is plausible that this compound or its metabolites could interact with other cellular machinery. wikipedia.orgselleckchem.com

The metabolism of GABA itself involves enzymes like GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase, which link it to the Krebs cycle via the "GABA shunt". nih.gov It is unknown whether this compound can act as a substrate or inhibitor for these or other enzymes involved in amino acid metabolism. nih.govebi.ac.ukebi.ac.uk

This area is ripe for exploratory research. Future studies could investigate:

The metabolic fate of this compound in neuronal and glial cells. Is it transported into cells, and is it metabolized by GABA-T or other transaminases?

Whether this compound has any "off-target" effects on other receptors or ion channels, particularly at concentrations higher than those needed to activate GABA-C receptors.

Potential interactions with amino acid transporters, given that some GABA analogues are transported by systems like the large neutral amino acid transporter 1 (LAT1). wikipedia.org

Dysregulation of biochemical pathways is a hallmark of many diseases, and understanding the full biological activity profile of a selective pharmacological tool like this compound is essential for accurately interpreting experimental results and exploring its full therapeutic potential. longdom.org

Q & A

What experimental approaches are used to confirm the receptor selectivity of cis-4-aminocrotonic acid (CACA) in GABA receptor studies?

Category: Basic Research Methodology
Answer:
To confirm CACA’s selectivity for GABAC receptors, researchers employ pharmacological antagonists and comparative agonist assays. For example:

  • Bicuculline (GABAA antagonist) and baclofen (GABAB agonist) are used to test insensitivity. CACA’s inhibitory effects on spinal neurons persist even with bicuculline or strychnine (glycine receptor antagonist), ruling out GABAA/glycine receptor involvement .
  • Co-application with TPMPA (GABAC antagonist) reverses CACA’s effects, confirming GABAC specificity .
  • Functional assays (e.g., electrophysiology on retinal amacrine cells or spinal neurons) measure dose-response curves (EC50 values) to compare CACA’s potency with other GABA analogues like muscimol (GABAA agonist) and TACA (trans-4-aminocrotonic acid) .

How do structural conformations of CACA influence its pharmacological activity?

Category: Advanced Mechanistic Analysis
Answer:
CACA’s cis-configured double bond forces a partially folded conformation, mimicking GABA’s active state at GABAC receptors. Key evidence includes:

  • Conformational analogs : 4-Aminotetrolic acid (GABAA-selective) adopts an extended conformation, while CACA’s folded structure aligns with GABAC binding .
  • Receptor docking studies : Molecular modeling shows CACA’s amino and carboxyl groups align with GABAC’s binding pockets, unlike trans-isomers (e.g., TACA) .
  • SAR (Structure-Activity Relationship) : Modifications to the double bond (e.g., hydrogenation) reduce potency, confirming the necessity of the cis-configuration .

How can researchers resolve contradictions in CACA’s potency across different tissue preparations?

Category: Advanced Data Contradiction Analysis
Answer:
Discrepancies in CACA’s EC50 values (e.g., 139.4 µM in spinal neurons vs. lower potency in retinal cells) arise from tissue-specific receptor subunit compositions. Methodological strategies include:

  • Subtype-specific assays : Use recombinant receptors (e.g., ρ1, ρ2 subunits) to isolate GABAC responses .
  • Tissue cross-comparison : Parallel experiments in spinal cord, retina, and cerebellar membranes to control for receptor density and auxiliary proteins .
  • Antagonist profiling : Apply TPMPA to confirm GABAC-mediated currents in conflicting datasets .

What synthesis and purification methods are recommended for high-purity CACA?

Category: Basic Chemical Synthesis
Answer:
CACA is synthesized via partial hydrogenation of 4-aminotetrolic acid. Key steps include:

  • Catalytic hydrogenation : Use palladium on barium sulfate (Pd/BaSO4) to selectively reduce triple bonds while preserving the cis-double bond .
  • Improved synthesis : Allan & Johnston (1985) optimized yields by adjusting solvent systems (e.g., ethanol/water mixtures) and reaction temperatures .
  • Purity validation : NMR and HPLC to confirm >98% purity, critical for avoiding off-target effects in receptor studies .

How does CACA contribute to understanding cognitive and visual processing mechanisms?

Category: Advanced Functional Research
Answer:
CACA’s role in cognitive processes (e.g., memory enhancement) and visual pathways is explored via:

  • In vivo models : Morris water maze tests in rats show that GABAC modulation (via CACA analogs) improves spatial memory .
  • Retinal studies : CACA selectively inhibits rod-driven signaling in retinal amacrine cells, implicating GABAC in visual adaptation .
  • Electrophysiology : Patch-clamp recordings reveal non-desensitizing currents in GABAC-rich tissues, distinguishing them from GABAA responses .

What are the limitations of using CACA as a pharmacological tool in receptor studies?

Category: Advanced Experimental Design
Answer:
Key limitations and mitigation strategies:

  • Partial agonism : CACA’s lower efficacy compared to GABA requires normalization in dose-response analyses .
  • Tissue variability : Pre-screen tissues for ρ subunit expression via qPCR or immunoblotting .
  • Off-target effects : At high concentrations (>500 µM), CACA may activate glycine receptors. Use strychnine to block glycine-mediated artifacts .

How can researchers design experiments to explore CACA’s role in neurological disorders?

Category: Advanced Translational Research
Answer:

  • Epilepsy models : Test CACA’s anticonvulsant potential in bicuculline-induced seizures, comparing responses in wild-type vs. GABAC-knockout mice .
  • Neuropathic pain : Measure spinal neuron hyperexcitability using CACA to modulate GABAC-mediated inhibition .
  • Retinal degeneration : Apply CACA in in vitro models of retinitis pigmentosa to assess photoreceptor survival via GABAC activation .

What are the key differences between CACA and other GABA analogues in receptor binding kinetics?

Category: Advanced Pharmacokinetics
Answer:

  • Binding affinity : CACA has lower affinity (EC50 = 139.4 µM) compared to muscimol (EC50 = 1.9 µM) but higher specificity for GABAC .
  • Desensitization : GABAC currents show no desensitization, unlike GABAA, enabling prolonged inhibition in synaptic studies .
  • Allosteric modulation : CACA’s effects are not enhanced by benzodiazepines (unlike GABAA), simplifying mechanistic studies .

How should researchers address variability in commercial CACA preparations?

Category: Basic Quality Control
Answer:

  • Supplier validation : Cross-check CAS 55199-25-2 and request certificates of analysis (CoA) for purity .
  • Batch testing : Pre-test each batch in a standardized spinal neuron assay to confirm bioactivity .
  • Storage : Store lyophilized CACA at -20°C in anhydrous conditions to prevent hydrolysis .

What future research directions are suggested by recent studies on CACA?

Category: Advanced Research Frontiers
Answer:

  • Subunit-specific therapeutics : Develop ρ subunit-targeted drugs for retinal or cognitive disorders .
  • Cryo-EM structures : Resolve CACA-bound GABAC receptors to guide rational drug design .
  • Behavioral studies : Explore CACA’s effects in zebrafish models of anxiety or learning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-Aminocrotonic acid
Reactant of Route 2
cis-4-Aminocrotonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.